N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea
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Overview
Description
The compound “N-(4-chlorophenyl)-N’-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of some quinazolinone-1, 3, 4-oxadiazole derivatives involves the reaction of 3-amino-4 (3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with 5- (4-chlorophenyl) 1, 3, 4-oxadiazole-2-thiol .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel 4,5-disubstituted thiazolyl urea derivatives, including those related to the compound , demonstrates promising antitumor activities. These compounds were synthesized through the reaction of substituted thiazoles with isocyanatobenzene, and their structures were confirmed by various analytical techniques (Ling et al., 2008).
- Another study delves into the electronic, optical, and nonlinear optical properties of a chalcone derivative closely related to the compound. Computational approaches highlighted its potential applications in optoelectronics, with properties superior to urea, making it a candidate for device fabrication (Shkir et al., 2018).
Nonlinear Optical Properties
- Research on a new organic material demonstrated its high second harmonic generation efficiency, outperforming urea. The crystal structure and molecular alignment contributed to its significant nonlinear optical (NLO) response, positioning it as a potential material for NLO device applications (Menezes et al., 2014).
- A detailed quantum chemistry calculation study corroborated the high second harmonic generation efficiency of a similar compound, emphasizing its relevance in nonlinear optical applications. The research provided insights into the molecular structure, vibrational spectra, and electronic band gap, enhancing our understanding of such compounds' NLO properties (Rahmani et al., 2018).
Antimicrobial and Environmental Applications
- Triclocarban, a compound structurally related to the one , has been identified as an antibacterial additive in personal care products. Its environmental occurrence and impact have been studied, highlighting the need for sensitive and selective analytical techniques for its detection in aquatic environments (Halden & Paull, 2004).
Antioxidant Properties
- The synthesis and evaluation of triazole derivatives with antioxidant properties included the development of compounds incorporating the 4-chlorophenyl group. These studies contribute to the ongoing search for new antioxidant agents (Bekircan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N6O/c16-9-1-3-10(4-2-9)23-14(27)24-13-22-7-26(25-13)12-11(17)5-8(6-21-12)15(18,19)20/h1-7H,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKDDGRJANOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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